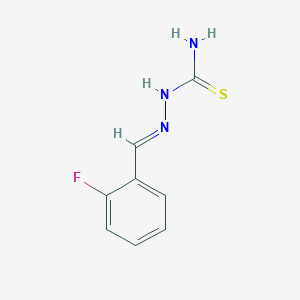
2-fluorobenzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluorobenzaldehyde thiosemicarbazone is an organosulfur compound with a unique structure that includes a fluorophenyl group and a methyleneamino linkage to a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzaldehyde thiosemicarbazone typically involves the condensation of 2-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product . The reaction can be represented as follows:
2-fluorobenzaldehyde+thiourea→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
2-fluorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-fluorobenzaldehyde thiosemicarbazone has several scientific research applications:
作用机制
The mechanism of action of 2-fluorobenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols . This inhibition can reduce melanin production, making it useful in treating hyperpigmentation disorders .
相似化合物的比较
Similar Compounds
- [(E)-(2-chlorophenyl)methyleneamino]thiourea
- [(E)-(2-bromophenyl)methyleneamino]thiourea
- [(E)-(2-iodophenyl)methyleneamino]thiourea
Uniqueness
2-fluorobenzaldehyde thiosemicarbazone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its halogenated analogs . The fluorine atom’s high electronegativity and small size allow for stronger interactions with biological targets, potentially increasing the compound’s efficacy in various applications .
属性
分子式 |
C8H8FN3S |
|---|---|
分子量 |
197.24 g/mol |
IUPAC 名称 |
[(E)-(2-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI 键 |
AAVLMTXPFUGOSG-VZUCSPMQSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)F |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)







![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B255940.png)


